molecular formula C21H19ClN2 B2402166 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride CAS No. 36339-13-6

1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride

Cat. No.: B2402166
CAS No.: 36339-13-6
M. Wt: 334.85
InChI Key: CSFOFEZIBMHEPB-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

It is known to be a useful reagent in the preparation of antimicrobial benzimidazolium compounds . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions, particularly those involved in the synthesis of benzimidazolium compounds.

Molecular Mechanism

It is known to be involved in the N-alkylation of benzimidazoles with benzyl chloride , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride can be synthesized through the N-alkylation of benzimidazole with benzyl chloride . The reaction typically involves the following steps:

    Starting Materials: Benzimidazole and benzyl chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or ethanol. The temperature is maintained at around 60°C.

    Catalyst: A base such as potassium carbonate or sodium hydride is used to facilitate the reaction.

    Procedure: Benzimidazole is dissolved in the solvent, and benzyl chloride is added dropwise. The mixture is stirred at the specified temperature until the reaction is complete.

    Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.

    Oxidation: The benzimidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole compounds.

Scientific Research Applications

1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride is unique due to its benzyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable precursor for the synthesis of N-heterocyclic carbenes with specific properties .

Properties

IUPAC Name

1,3-dibenzylbenzimidazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N2.ClH/c1-3-9-18(10-4-1)15-22-17-23(16-19-11-5-2-6-12-19)21-14-8-7-13-20(21)22;/h1-14,17H,15-16H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFOFEZIBMHEPB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=[N+](C3=CC=CC=C32)CC4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676840
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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